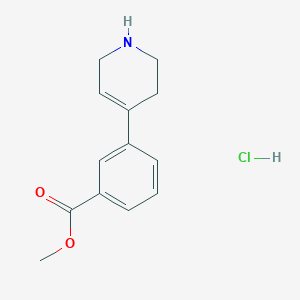

Methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride

Description

Properties

IUPAC Name |

methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2.ClH/c1-16-13(15)12-4-2-3-11(9-12)10-5-7-14-8-6-10;/h2-5,9,14H,6-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRYUHRJGRBAJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride involves several steps. One common method includes the reaction of 3-(1,2,3,6-tetrahydropyridin-4-yl)benzoic acid with methanol in the presence of a catalyst to form the ester. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, leading to changes in cellular processes. For example, it can inhibit certain enzymes, thereby affecting metabolic pathways . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride can be compared with similar compounds such as:

Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride: This compound has a similar structure but differs in the position of the ester group, which can lead to different chemical and biological properties.

1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound is used in different types of chemical reactions and has distinct applications.

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride: Known for its neurotoxic effects, this compound is used in neurological research.

Biological Activity

Methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride (CAS Number: 2409597-20-0) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₅NO₂·ClH

- Molecular Weight : 253.725 g/mol

- Solubility : Not specified in available data.

Research into the biological activity of this compound suggests several potential mechanisms:

- Neuroprotective Effects : Preliminary studies indicate that the compound may exhibit neuroprotective properties by modulating neuroinflammatory responses. This is particularly relevant in conditions such as neurodegenerative diseases where inflammation plays a critical role.

- Antioxidant Activity : The compound may possess antioxidant properties that help mitigate oxidative stress in cells. This effect is crucial in protecting cellular integrity and function.

- Cell Cycle Regulation : Evidence suggests that this compound can influence cell cycle dynamics, potentially leading to apoptosis in cancer cells.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

-

Study on Neuroprotection :

A study published in a pharmacological journal examined the neuroprotective effects of this compound in vitro using neuronal cell lines exposed to oxidative stress. The results indicated significant reductions in neuronal death and inflammatory markers. -

Cancer Cell Line Studies :

In a series of experiments focusing on various cancer cell lines, the compound demonstrated selective cytotoxicity against several types of cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Toxicological Profile

While the compound shows promise in various biological activities, its safety profile is also essential to consider:

- Inhalation Toxicity : The material is not expected to produce adverse health effects through inhalation based on animal model classifications . However, exposure should be minimized.

- Occupational Exposure Limits : The compound has been classified within an occupational exposure band indicating a need for appropriate handling measures to ensure worker safety .

Q & A

Q. Q1. What are the recommended methods for characterizing the purity and structural integrity of Methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride?

A1. Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR): Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm the presence of the tetrahydropyridine ring and benzoate ester moieties. Pay attention to chemical shifts for the methyl ester (~3.8–4.0 ppm) and aromatic protons (6.8–8.0 ppm) .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. A C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) are recommended .

- Mass Spectrometry (MS): Confirm the molecular ion peak at m/z 434.02 (free base) and 470.47 (hydrochloride) using ESI-MS .

Q. Q2. How should researchers handle solubility limitations of this compound in aqueous buffers?

A2. The compound has low aqueous solubility (<21.7 mg/mL in DMSO). For in vitro studies:

Q. Q3. What synthetic routes are documented for analogs of this tetrahydropyridine-containing benzoate ester?

A3. Common strategies for similar scaffolds include:

- Mitsunobu Reaction: To couple the benzoate ester with a tetrahydropyridine intermediate using DIAD/TPP .

- Reductive Amination: For introducing substituents to the tetrahydropyridine ring (e.g., cyclooctylmethyl groups, as seen in Trap-101 hydrochloride) .

- Hydrochloride Salt Formation: Treat the free base with HCl gas in anhydrous ether to improve crystallinity and stability .

Advanced Research Questions

Q. Q4. How can computational modeling predict the binding affinity of this compound to neuroreceptors (e.g., NOP or 5-HT6 receptors)?

A4.

- Molecular Docking: Use software like AutoDock Vina or Schrödinger Maestro to model interactions with the NOP receptor’s hydrophobic pocket. The tetrahydropyridine ring may form π-π interactions with Tyr305, while the benzoate ester engages in hydrogen bonding with Glu172 .

- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy with MM/PBSA .

- Validate experimentally via radioligand displacement assays (e.g., [<sup>3</sup>H]N/OFQ for NOP receptor affinity) .

Q. Q5. What experimental designs are appropriate for evaluating in vivo pharmacokinetics and blood-brain barrier (BBB) penetration?

A5.

- Pharmacokinetic Profiling: Administer 10 mg/kg IV/PO to rodents. Collect plasma/brain samples at 0.5, 2, 6, and 24 hrs. Quantify via LC-MS/MS (LLOQ: 1 ng/mL).

- BBB Penetration: Calculate brain/plasma ratio (target >0.3). Use in situ perfusion to measure permeability-surface area (PS) .

- Metabolite Identification: Incubate with liver microsomes (human/rodent) and analyze metabolites via UPLC-QTOF .

Q. Q6. How to resolve contradictions in reported pharmacological activity across studies?

A6. Contradictions may arise from:

- Receptor Subtype Selectivity: Screen against related receptors (e.g., 5-HT6 vs. 5-HT2A) using functional assays (cAMP or Ca<sup>2+</sup> flux) .

- Species-Specific Differences: Compare activity in human vs. rodent receptor isoforms .

- Batch Variability: Re-test with independently synthesized batches and verify purity via elemental analysis .

Methodological Best Practices

- Stability Testing: Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks). Use HPLC to detect hydrolysis of the ester group .

- Crystallography: Grow single crystals via vapor diffusion (acetonitrile/water) to resolve stereochemistry .

- Toxicity Screening: Conduct Ames test (TA98/TA100 strains) and hERG inhibition assays (IC50 >10 μM desired) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.